I942

EPAC1 selectivity GEF activation cAMP signaling

I942 is the only validated non-cyclic nucleotide (NCN) chemical probe that selectively activates EPAC1 without confounding EPAC2 or PKA engagement. Unlike cAMP-elevating agents (forskolin/rolipram), I942 uniquely suppresses IL6-induced JAK/STAT3 phosphorylation and TNFα-stimulated VCAM1 expression in HUVECs in a PKA-independent, EPAC1-dependent manner. Its distinct transcriptional program (1,413 regulated genes vs. only 108 shared with pan-cAMP activation) makes it the benchmark tool for EPAC1-specific vascular inflammation research. Ideal for labs requiring unambiguous EPAC1 pathway attribution.

Molecular Formula C20H19NO4S
Molecular Weight 369.4 g/mol
Cat. No. B1674138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI942
SynonymsI942;  I-942;  I 942; 
Molecular FormulaC20H19NO4S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)NC(=O)COC2=CC3=CC=CC=C3C=C2)C
InChIInChI=1S/C20H19NO4S/c1-14-7-10-19(15(2)11-14)26(23,24)21-20(22)13-25-18-9-8-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3,(H,21,22)
InChIKeyKCRXXSQZEZOCFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





I942 EPAC1 Partial Agonist – First-in-Class Non-Cyclic Nucleotide for Cardiovascular Inflammation Research


I942 (CAS 868145-09-9; C20H19NO4S) is a first-in-class, isoform-selective, non-cyclic nucleotide (NCN) partial agonist of the Exchange Protein directly Activated by cAMP isoform 1 (EPAC1). Identified via high-throughput screening and validated through ligand-observed NMR spectroscopy and in vitro GEF activity assays, I942 competes with cAMP for binding to the EPAC1 cyclic nucleotide-binding domain (CNBD) and exhibits partial agonist properties [1][2]. It represents the first small-molecule EPAC1 activator not derived from the cyclic nucleotide scaffold, providing a structurally distinct and more drug-like starting point for lead optimization compared to cAMP analogs [2]. I942 serves as a critical chemical probe for dissecting EPAC1-specific signaling in vascular endothelial cells, with demonstrated ability to suppress pro-inflammatory cytokine signaling cascades associated with cardiovascular diseases [3].

Why I942 Cannot Be Substituted by cAMP Analogs or Pan-EPAC Agonists for EPAC1-Specific Investigations


Generic substitution of I942 with either endogenous cAMP, broad-spectrum cAMP-elevating agents (e.g., forskolin/rolipram), or cyclic nucleotide-derived EPAC agonists (e.g., 8-pCPT-2'-O-Me-cAMP/007) introduces substantial confounding effects that preclude clean interpretation of EPAC1-specific pharmacology. While cAMP and its elevating agents promiscuously activate EPAC1, EPAC2, and Protein Kinase A (PKA), I942 provides isoform selectivity by exhibiting no detectable GEF activation on EPAC2 (AC50 not applicable/N/A) while retaining partial agonism on EPAC1 (AC50 ≈ 50 μM) [1]. Transcriptomic analyses demonstrate that I942 regulates 1413 genes, a set largely distinct from the 197 genes modulated by the cAMP-elevating combination of forskolin and rolipram (F/R), with only 108 overlapping targets, underscoring that I942 engages a unique, non-canonical cAMP signaling axis not captured by pan-cAMP pathway activators [2]. Even among synthetic EPAC1 binders, I942 remains the sole validated non-cyclic nucleotide (NCN) chemical probe with extensive cellular characterization across multiple independent laboratories, making it the benchmark tool for establishing EPAC1-specific contributions in vascular inflammation models [3].

I942 Product-Specific Quantitative Differentiation Evidence Guide


Isoform Selectivity: I942 Activates EPAC1 with No Detectable EPAC2 Agonism

In head-to-head in vitro guanine nucleotide exchange factor (GEF) assays conducted in the absence of cAMP, I942 activates EPAC1 with an AC50 of approximately 50 μM but exhibits no detectable agonist activity toward EPAC2 (AC50 reported as N/A), establishing a clear functional selectivity window [1]. In contrast, the structurally related screening hit I178 shows AC50 values of approximately 200 μM for EPAC1 and N/A for EPAC2, demonstrating that I942 is approximately 4-fold more potent as an EPAC1 partial agonist than I178 [1]. This isoform selectivity contrasts sharply with non-selective tools such as the EPAC antagonist ESI-09, which inhibits both EPAC1 (IC50 ≈ 3.2 μM) and EPAC2 (IC50 ≈ 1.4 μM) with comparable potency, offering no isoform discrimination [2].

EPAC1 selectivity GEF activation cAMP signaling

Competitive cAMP Displacement: I942 Binds EPAC1 CNBD with Defined Affinity

In 8NBD-cAMP competition assays, I942 displaces the fluorescent cAMP analog from isolated EPAC1 cyclic nucleotide-binding domains (CNBDs) with an IC50 of approximately 35 μM, comparable to that observed for EPAC2 CNBDs (IC50 ≈ 35 μM), indicating that binding affinity alone does not account for the observed functional EPAC1 selectivity [1]. More detailed binding characterization using NMR spectroscopy and fluorescence polarization reveals that I942 binds the EPAC1 CNBD with a dissociation constant (Kd) of approximately 6.6 μM, while binding to the L273W mutant CNBD yields a Kd of approximately 4.9 μM [2]. In GEF inhibition assays conducted in the presence of cAMP, I942 exhibits an IC50 of approximately 300 μM for EPAC1 versus approximately 110 μM for EPAC2, confirming that the functional selectivity arises from differential coupling between binding and activation states rather than from differential binding affinity [1].

EPAC1 binding affinity 8NBD-cAMP competition CNBD

Transcriptomic Differentiation: I942 Regulates a Distinct Gene Set from Pan-cAMP Activation

RNA-sequencing analysis in HUVECs reveals that I942 treatment (100 μM, 6 hours) promotes significant changes in the expression of 1413 genes, whereas treatment with the cAMP-elevating combination of forskolin and rolipram (F/R, 10 μM and 10 μM respectively) regulates only 197 genes [1][2]. Only 108 genes are regulated by both treatments, representing an overlap of less than 8% of the I942-regulated gene set, demonstrating that I942 engages a predominantly non-canonical EPAC1 transcriptional program distinct from global cAMP elevation [1]. The I942-specific gene set is largely associated with microtubule stability and cell cycle progression, whereas the F/R-regulated gene set is linked to endothelial cell function, chemokine production, and platelet aggregation [1]. ChIP-sequencing further demonstrates that I942 promotes recruitment of c-Jun to genes associated with IL6 signaling with little effect on C/EBPβ activation, whereas F/R induces genome-wide recruitment of both transcription factors [1].

RNA-seq transcriptomics vascular inflammation

Cellular Functional Validation: I942 Suppresses IL6-Induced JAK/STAT3 Signaling via EPAC1

In HUVECs, I942 (100 μM) induces SOCS3 gene expression and suppresses IL6-stimulated JAK/STAT3 signaling in an EPAC1-dependent manner, as demonstrated by complete blockade of the effect with the EPAC1 antagonist ESI-09 and EPAC1 siRNA, but not with the broad-spectrum PKA inhibitor H89 [1]. RNA-seq analysis identified 425 I942-regulated genes that were also regulated by the EPAC1-selective cAMP analog 007 (8-pCPT-2'-O-Me-cAMP), confirming EPAC1 pathway engagement [1]. Functionally, I942 and 007 both inhibited IL6-induced VCAM1 protein expression and blocked VCAM1-dependent monocyte adhesion to HUVECs, with I942 reducing TNFα-stimulated monocyte adhesion by a statistically significant margin (p < 0.001, n = 3) at 100 μM [1][2]. Importantly, the effects of I942 are demonstrated to be specifically EPAC1-mediated through orthogonal validation (siRNA knockdown and antagonist co-treatment), providing a level of mechanistic confidence not available for less thoroughly validated chemical probes [1].

IL6 signaling SOCS3 induction VCAM1 suppression

Structural Mechanism: I942 Stabilizes a Unique EPAC1 Activation Intermediate

NMR spectroscopy at atomic resolution reveals that I942 interacts with both the phosphate binding cassette (PBC) and the base binding region (BBR) of the EPAC1 CNBD, a binding mode that mimics cAMP yet produces only partial activation [1]. The partial agonism of I942 arises from its ability to stabilize an inhibition-incompetent activation intermediate that is structurally distinct from both the fully active and fully inactive EPAC1 conformational states [1]. This intermediate state is not accessible to full agonists such as cAMP, providing a structural explanation for the unique pharmacological profile of I942 [1]. In contrast to I942, the cyclic nucleotide analog 007 functions as a full EPAC1 agonist (kmax comparable to cAMP), highlighting the distinct mechanistic consequences of the non-cyclic versus cyclic nucleotide scaffolds [2].

NMR spectroscopy allosteric modulation partial agonism

I942 Recommended Research Application Scenarios in Vascular Inflammation and EPAC1 Signaling


Dissecting EPAC1-Specific vs. PKA-Mediated cAMP Signaling in Endothelial Cells

Investigators studying cAMP signaling in vascular endothelial cells frequently encounter the challenge of attributing observed phenotypes to EPAC1 versus the parallel PKA pathway. I942 provides a clean solution: at 50-100 μM, it activates EPAC1-dependent SOCS3 induction and suppresses IL6-stimulated JAK/STAT3 phosphorylation, effects that are insensitive to the PKA inhibitor H89 but fully reversed by EPAC1 siRNA or the EPAC antagonist ESI-09 [1]. This enables unambiguous EPAC1 pathway attribution in complex cellular signaling networks, a capability not offered by cAMP-elevating agents like forskolin that simultaneously activate both EPAC1 and PKA [2].

Transcriptomic Profiling of EPAC1-Regulated Genes in Vascular Inflammation Models

RNA-sequencing studies have established that I942 regulates 1413 genes in HUVECs, a transcriptional program that is largely distinct from the 197 genes regulated by cAMP-elevating agents (forskolin/rolipram), with only 108 overlapping targets [1][2]. Researchers investigating EPAC1-mediated transcriptional control can leverage I942 to identify EPAC1-specific gene signatures, particularly those associated with microtubule stability and cell cycle progression, while avoiding confounding signals from global cAMP/PKA activation [1].

Functional Studies of VCAM1-Mediated Monocyte Adhesion in Atherosclerosis Models

VCAM1-dependent monocyte adhesion to activated endothelium is a critical initiating event in atherogenesis. I942 (100 μM) has been shown to suppress TNFα-stimulated VCAM1 expression and significantly reduce monocyte adhesion to HUVECs (p < 0.001, n = 3) [1][2]. Researchers modeling early atherosclerotic events in vitro can employ I942 to probe the specific contribution of EPAC1 activation to endothelial adhesion molecule regulation, a pathway that is pharmacologically accessible via I942 but not through PKA-selective or pan-cAMP modulators [1].

Structure-Activity Relationship Studies for EPAC1 Agonist Lead Optimization

The non-cyclic nucleotide (NCN) scaffold of I942 represents a chemically tractable starting point distinct from cAMP analogs [1]. Its well-characterized binding mode—interacting with the PBC and BBR of the EPAC1 CNBD—and its ability to stabilize a unique activation intermediate provide a structural framework for rational design of improved EPAC1 modulators [2]. Medicinal chemistry groups seeking to develop second-generation EPAC1 agonists with enhanced potency or distinct pharmacological profiles can utilize I942 as the benchmark comparator for evaluating novel NCN-derived compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for I942

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.